molecular formula C10H18N4 B13612989 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine

Cat. No.: B13612989
M. Wt: 194.28 g/mol
InChI Key: NGDBPAMBENLADW-UHFFFAOYSA-N
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Description

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a pyrrolidine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative. One common method involves the alkylation of 1H-pyrazol-5-amine with 3-chloropropylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)pyrrolidine: This compound is structurally similar but lacks the pyrazole ring.

    Pyrrolidin-2-one: Another related compound with a different ring structure.

    Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring but different functional groups.

Uniqueness

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is unique due to the combination of the pyrazole and pyrrolidine rings, which can confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine

InChI

InChI=1S/C10H18N4/c11-10-4-5-12-14(10)9-3-8-13-6-1-2-7-13/h4-5H,1-3,6-9,11H2

InChI Key

NGDBPAMBENLADW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2C(=CC=N2)N

Origin of Product

United States

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